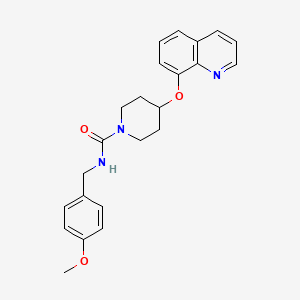

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Description

N-(4-Methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a quinolin-8-yloxy substituent at the 4-position of the piperidine ring and a 4-methoxybenzyl group attached to the carboxamide nitrogen. Its design incorporates a methoxybenzyl group, which may enhance lipophilicity and metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-quinolin-8-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-28-19-9-7-17(8-10-19)16-25-23(27)26-14-11-20(12-15-26)29-21-6-2-4-18-5-3-13-24-22(18)21/h2-10,13,20H,11-12,14-16H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWVADNCNUVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 4-Fluoropiperidine

Quinolin-8-ol reacts with 4-fluoropiperidine under basic conditions to displace the fluorine atom. In a typical procedure, quinolin-8-ol (1.0 equiv) and 4-fluoropiperidine (1.2 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12–16 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield 4-(quinolin-8-yloxy)piperidine as a pale-yellow solid (yield: 65–72%).

Mitsunobu Coupling with 4-Hydroxypiperidine

For enhanced regioselectivity, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). Quinolin-8-ol (1.0 equiv) and 4-hydroxypiperidine (1.2 equiv) are dissolved in tetrahydrofuran (THF), followed by sequential addition of PPh₃ (1.5 equiv) and DIAD (1.5 equiv) at 0°C. The reaction proceeds at room temperature for 6 hours, yielding 4-(quinolin-8-yloxy)piperidine after aqueous workup and crystallization from ethanol (yield: 78–85%).

Formation of Piperidine-1-Carbonyl Chloride

The piperidine intermediate is converted to its carbonyl chloride derivative using triphosgene, a safer alternative to phosgene.

Carbonyl Chloride Synthesis

4-(Quinolin-8-yloxy)piperidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triphosgene (0.35 equiv) is added portionwise at 0°C, and the mixture is stirred for 2 hours at room temperature. The formation of piperidine-1-carbonyl chloride is monitored via thin-layer chromatography (TLC). Excess triphosgene is removed under reduced pressure, and the residue is used directly in the next step without further purification.

Amide Coupling with 4-Methoxybenzylamine

The carbonyl chloride reacts with 4-methoxybenzylamine to form the target carboxamide.

Carboxamide Formation

Piperidine-1-carbonyl chloride (1.0 equiv) is dissolved in acetonitrile, and 4-methoxybenzylamine (1.2 equiv) is added dropwise at 0°C. Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is refluxed for 8–12 hours. Post-reaction, the mixture is concentrated, resuspended in water, and extracted with dichloromethane. The organic layer is dried over sodium sulfate and purified via recrystallization from methanol/water (yield: 60–68%).

Alternative Coupling Agents

For improved yields, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are employed. Piperidine-1-carboxylic acid (generated in situ via hydrolysis of the carbonyl chloride) is combined with 4-methoxybenzylamine (1.1 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DCM. The reaction proceeds at room temperature for 24 hours, yielding the carboxamide after silica gel chromatography (hexane/ethyl acetate 1:2) (yield: 70–75%).

Optimization and Reaction Parameters

Solvent and Temperature Effects

- Acetonitrile vs. DCM : Acetonitrile enhances reaction rates for nucleophilic substitutions, while DCM is preferred for carbonyl chloride stability.

- Temperature : Reflux conditions (acetonitrile, 80°C) reduce reaction times but may increase side products. Room-temperature couplings favor selectivity.

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) resolves unreacted amine and byproducts.

- Recrystallization : Methanol/water mixtures yield high-purity carboxamide crystals (mp: 160–165°C).

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 12.4 minutes.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 95 | Simple setup, low cost | Moderate yields, byproduct formation |

| Mitsunobu Coupling | 78–85 | 97 | High regioselectivity | Expensive reagents |

| EDCl/HOBt Coupling | 70–75 | 98 | Mild conditions, scalable | Requires pre-activated acid |

Industrial and Environmental Considerations

Scalability

The Mitsunobu route is preferred for pilot-scale synthesis due to consistent yields, though triphosgene-based carbonyl chloride formation requires stringent safety protocols.

Green Chemistry

Solvent recovery systems (e.g., DCM distillation) and biocatalytic amidation methods are under investigation to reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Pharmacological Properties

This compound belongs to a class of piperidine derivatives that have shown promise in modulating various biological pathways. Its structure suggests potential activity against different targets, including:

- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been studied as selective inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation and inflammation . Inhibitors like PF-04457845 demonstrate that piperidine derivatives can effectively reduce pain and inflammation by enhancing endocannabinoid levels.

- Quinoline Derivatives : Quinoline-based compounds have been extensively researched for their antimalarial properties. For example, quinoline-4-carboxamide derivatives have shown significant antiplasmodial activity against Plasmodium falciparum, with mechanisms involving inhibition of critical protein synthesis pathways .

Anticancer Activity

Research indicates that piperidine derivatives can possess anticancer properties. Compounds structurally similar to N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies on related compounds suggest potential antimicrobial activity. The quinoline moiety is known for its effectiveness against various bacterial strains, making this compound a candidate for further development as an antimicrobial agent.

Neurological Applications

Given the role of endocannabinoids in the central nervous system, FAAH inhibitors derived from piperidine structures could be beneficial in treating neurological disorders such as anxiety and depression . The modulation of cannabinoid receptors may lead to innovative therapies for these conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various studies have highlighted how modifications to the piperidine ring or the quinoline structure can enhance potency and selectivity towards specific biological targets.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of similar compounds:

- A study on quinoline derivatives demonstrated their ability to inhibit translation elongation factor 2 in Plasmodium species, suggesting a novel mechanism for antimalarial action .

- Another investigation into FAAH inhibitors revealed significant analgesic effects in animal models, supporting the therapeutic potential of piperidine derivatives in pain management .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to certain receptors, while the methoxybenzyl group can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

A closely related analog replaces the 4-methoxybenzyl group with a 4-chlorophenyl moiety. Chlorophenyl groups are generally more electron-withdrawing, which could reduce metabolic stability but enhance binding affinity to hydrophobic receptor pockets.

PF750 (N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

PF750, a patented compound, shares the piperidine-carboxamide scaffold but differs in two key aspects:

- Substituent linkage: The quinolinyl group is attached via a methylene (-CH₂-) bridge instead of an oxygen atom (-O-). This difference may reduce conformational flexibility and alter interactions with target proteins.

- Substituent position: The quinolin-3-ylmethyl group (vs.

Aryl Isocyanate Derivatives

Compounds synthesized from piperidinyl-benzimidazolone precursors () highlight the impact of aryl substituents on synthesis efficiency and physicochemical properties:

- The 4-methoxybenzyl group in the target compound may offer synthetic advantages over bulky substituents (e.g., iodophenyl) due to steric hindrance during coupling reactions.

- Nitro groups (as in 10 ) can complicate purification but provide opportunities for further functionalization .

Cyanobenzyl Derivatives (Patent Examples)

Patented analogs in feature 2-, 3-, or 4-cyanobenzyloxy groups. These substituents:

- Demonstrate the importance of benzyloxy substitution patterns in optimizing pharmacokinetic profiles, with 4-cyanobenzyl likely offering superior metabolic resistance compared to methoxybenzyl .

Structural and Functional Insights from Related Scaffolds

Benzoxazolo-Thiazole Derivatives

The compound in , N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide, replaces the quinolinyloxy group with a fused benzoxazolo-thiazole system. This modification:

Acetamidophenyl Derivatives

Compound 29 () incorporates an acetamidophenyl group, which introduces hydrogen-bonding capability. Compared to the methoxybenzyl group in the target compound, this may improve solubility but reduce membrane permeability .

Biological Activity

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine core, which is a common motif in many bioactive molecules. Its structure can be represented as follows:

- Chemical Formula : C22H23N3O2

- Molecular Weight : 365.44 g/mol

The presence of the quinoline moiety and the methoxybenzyl group contributes to its biological properties, making it a subject of interest in drug design.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The quinoline derivative has been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds containing piperidine and quinoline structures have demonstrated inhibitory effects on specific enzymes, including those involved in cancer progression and inflammation pathways.

- Modulation of Receptor Activity : The compound may act as a modulator for certain receptors, potentially influencing neurotransmitter systems or ion channels.

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives. For instance, related compounds have shown activity against viruses such as HIV and HSV-1. The mechanism often involves the inhibition of viral entry or replication through interaction with specific cellular receptors or viral proteins .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, some analogs have shown promise in targeting pathways associated with lung and breast cancers .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of a series of piperidine derivatives against HIV-1. Among the compounds tested, those structurally similar to this compound exhibited IC₅₀ values in the low nanomolar range, indicating potent antiviral activity .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a related piperidine derivative was tested against multiple cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, highlighting the potential for development into therapeutic agents targeting specific cancers .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide?

The compound is typically synthesized via multi-step reactions involving:

- Coupling of quinoline-8-ol derivatives with piperidine intermediates. For example, nucleophilic substitution at the piperidine 4-position using quinolin-8-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Carboxamide formation via reaction of the piperidine amine with 4-methoxybenzyl isocyanate or activated carbonyl derivatives (e.g., chloroformates). This step often requires anhydrous conditions and catalysts like DMAP .

- Purification via column chromatography or recrystallization, with yields ranging from 68% to 90% depending on substituent electronic effects .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C-NMR : Essential for confirming regiochemistry of the quinoline-piperidine linkage and substituent integration (e.g., methoxybenzyl group). Aromatic protons typically appear at δ 7.5–8.5 ppm, while piperidine resonances are observed at δ 3.0–4.0 ppm .

- HRMS (EI/ESI) : Validates molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 447.2 ([M+H]⁺) confirms the target structure .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How is crystallographic data utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is employed to:

- Confirm bond angles/lengths (e.g., piperidine chair conformation, quinoline planarity).

- Detect hydrogen bonding networks involving the carboxamide group and methoxybenzyl substituent.

- Resolve disorder in flexible moieties (e.g., piperidine ring puckering) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states .

- Temperature control : Reactions involving quinoline-8-ol coupling often require 80–100°C to minimize side products .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carboxamide formation by activating electrophilic carbonyls .

- Purification : Gradient elution in flash chromatography (e.g., hexane/EtOAc to CH₂Cl₂/MeOH) improves separation of polar byproducts .

Q. How to resolve conflicting NMR data during structural elucidation?

- Variable Temperature (VT) NMR : Suppresses signal splitting caused by dynamic processes (e.g., piperidine ring inversion) .

- 2D NMR (COSY, HSQC, HMBC) : Assigns overlapping aromatic signals and confirms connectivity between quinoline and piperidine moieties .

- Comparative analysis with analogs : Cross-referencing data from structurally similar compounds (e.g., halogen-substituted derivatives) aids in signal assignment .

Q. What computational methods predict biological targets and binding modes?

- Molecular docking (AutoDock Vina, Glide) : Screens against targets like kinase enzymes or GPCRs, leveraging the quinoline scaffold’s π-π stacking potential .

- MD simulations (GROMACS, AMBER) : Assesses stability of ligand-receptor complexes, focusing on hydrogen bonds with the carboxamide group .

- QSAR modeling : Correlates substituent electronic properties (e.g., methoxy vs. nitro groups) with inhibitory activity .

Q. How to design derivatives to explore structure-activity relationships (SAR)?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to enhance metabolic stability .

- Bioisosteric replacement : Replace the methoxy group with a methylsulfonyl group to improve solubility .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade disease-related proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.